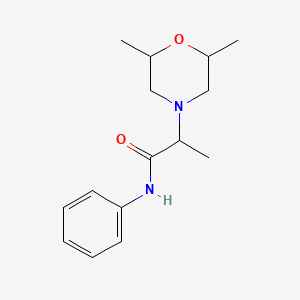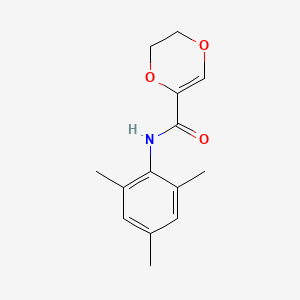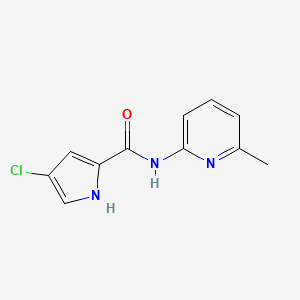
2-(2,6-dimethylmorpholin-4-yl)-N-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,6-dimethylmorpholin-4-yl)-N-phenylpropanamide, also known as DMPP, is a synthetic compound that has gained significant attention in scientific research. DMPP is a chiral molecule that belongs to the class of morpholine derivatives. It has a molecular weight of 285.4 g/mol and a molecular formula of C16H24N2O2. DMPP has shown promising results in various research areas, such as neuroscience, pharmacology, and medicinal chemistry. In
Applications De Recherche Scientifique
2-(2,6-dimethylmorpholin-4-yl)-N-phenylpropanamide has shown promising results in various scientific research areas. In neuroscience, this compound has been used as a tool to study the role of acetylcholine receptors in the brain. This compound has been shown to activate nicotinic acetylcholine receptors, which are involved in learning, memory, and attention. In pharmacology, this compound has been used as a reference compound to evaluate the activity of new drugs that target nicotinic acetylcholine receptors. In medicinal chemistry, this compound has been used as a starting point to design new compounds that target nicotinic acetylcholine receptors for the treatment of neurological disorders.
Mécanisme D'action
2-(2,6-dimethylmorpholin-4-yl)-N-phenylpropanamide is a potent agonist of nicotinic acetylcholine receptors. Nicotinic acetylcholine receptors are ligand-gated ion channels that are widely distributed in the nervous system. When activated, nicotinic acetylcholine receptors allow the influx of cations, such as sodium and calcium, into the cell, leading to depolarization and the generation of action potentials. This compound binds to the orthosteric site of nicotinic acetylcholine receptors, which is the site where acetylcholine binds. This binding leads to the opening of the ion channel and the subsequent influx of cations.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In the nervous system, this compound has been shown to enhance the release of neurotransmitters, such as dopamine and glutamate. This compound has also been shown to improve cognitive function, such as learning and memory. In the cardiovascular system, this compound has been shown to cause vasodilation and a decrease in blood pressure. This compound has also been shown to have anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2,6-dimethylmorpholin-4-yl)-N-phenylpropanamide has several advantages for lab experiments. This compound is a potent and selective agonist of nicotinic acetylcholine receptors, which makes it a useful tool to study the function of these receptors. This compound is also stable and easy to handle, which makes it a convenient compound for lab experiments. However, this compound has some limitations for lab experiments. This compound has a short half-life, which means that its effects are transient. This compound is also expensive, which may limit its use in some labs.
Orientations Futures
2-(2,6-dimethylmorpholin-4-yl)-N-phenylpropanamide has several potential future directions. In neuroscience, this compound could be used to study the role of nicotinic acetylcholine receptors in neurological disorders, such as Alzheimer's disease and schizophrenia. This compound could also be used as a reference compound to evaluate the activity of new drugs that target nicotinic acetylcholine receptors. In pharmacology, this compound could be used as a template to design new compounds that target nicotinic acetylcholine receptors for the treatment of neurological disorders. In medicinal chemistry, this compound could be used as a starting point to design new compounds that target other ion channels or receptors for the treatment of various diseases.
Méthodes De Synthèse
2-(2,6-dimethylmorpholin-4-yl)-N-phenylpropanamide can be synthesized using a multi-step reaction process. The first step involves the reaction of 2,6-dimethylmorpholine with benzaldehyde in the presence of an acid catalyst. This reaction produces 2-(2,6-dimethylmorpholin-4-yl)benzaldehyde. The second step involves the reduction of 2-(2,6-dimethylmorpholin-4-yl)benzaldehyde using sodium borohydride to produce 2-(2,6-dimethylmorpholin-4-yl)propan-2-ol. The final step involves the reaction of 2-(2,6-dimethylmorpholin-4-yl)propan-2-ol with N-phenylpropanamide in the presence of a dehydrating agent to produce this compound.
Propriétés
IUPAC Name |
2-(2,6-dimethylmorpholin-4-yl)-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-11-9-17(10-12(2)19-11)13(3)15(18)16-14-7-5-4-6-8-14/h4-8,11-13H,9-10H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJPMNPMNZMTSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(C)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-Fluorophenyl)methyl]-5-methyl-5-(4-methylphenyl)imidazolidine-2,4-dione](/img/structure/B7465484.png)
![N-(2-benzoyl-4-chlorophenyl)-2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B7465493.png)


![1-[4-(2,3-dimethyl-1H-indole-5-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7465513.png)





![[2-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 2-[(4-phenylbenzoyl)amino]acetate](/img/structure/B7465571.png)
![3-[(3-methyl-1H-pyrazol-1-yl)methyl]-1H-indole](/img/structure/B7465587.png)

